6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
The compound “6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic molecule. It is related to the class of compounds known as 1,2,3,4-tetrahydroisoquinolines . These compounds are a large group of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Scientific Research Applications
Antitumor and Cytotoxic Activities
Tetrahydroquinoline derivatives have been studied for their potential antitumor and cytotoxic activities. Compounds like 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines have shown a strong relationship between their selective cytotoxic activity on specific cell lines and the substitutions presented in the aryl ring of the tetrahydroquinoline derivatives (Kouznetsov et al., 2016).
Molecular Docking and Inhibitory Effects
Molecular docking studies of tetrahydroquinoline derivatives have demonstrated inhibitory effects towards various proteins involved in inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial activities. Certain compounds have shown significant interactions with active site amino acids, highlighting their potential as multifunctional lead compounds for further study (Nair et al., 2014).
Antifungal Properties
Some tetrahydroquinoline derivatives have been synthesized and evaluated for their antifungal properties. Compounds have shown activity against clinically important fungi, including yeasts and dermatophytes, with the removal of certain groups and the introduction of hydroxyl groups in substituents causing a significant improvement in antifungal activity. These results suggest the potential of these compounds as antifungal agents (Bohórquez et al., 2015).
Insecticidal Activity
Tetrahydroquinoline derivatives have also been studied for their insecticidal activities. Certain pyridine derivatives related to tetrahydroquinolines have shown strong aphidicidal activities, indicating the potential of these compounds in agricultural applications (Bakhite et al., 2014).
Tubulin Polymerization Inhibition
Studies have indicated that specific indenopyrazoles, structurally related to tetrahydroquinolines, exhibit antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization. This inhibition disrupts microtubule formation and induces cell cycle arrest, suggesting the potential of these compounds in cancer therapy (Minegishi et al., 2015).
Future Directions
The future directions for research on “6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” and related compounds could involve further exploration of their biological activities and potential therapeutic applications, as well as the development of novel analogs with potent biological activity .
properties
IUPAC Name |
6-[(2-methoxyphenyl)methylamino]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-5-3-2-4-13(16)11-18-14-7-8-15-12(10-14)6-9-17(20)19-15/h2-5,7-8,10,18H,6,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGXLWRVJHTCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one |
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